Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate

Physicochemical Property Solubility Drug Formulation

Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate, with a molecular formula of C17H17NO4 and a molecular weight of 299.32 g/mol, is a specialized carbamate derivative featuring a 3-hydroxyoxetane moiety. This structural motif is gaining traction in drug discovery as a bioisostere for carbonyl groups, offering a tool for modulating physicochemical properties such as lipophilicity and metabolic stability.

Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
CAS No. 1706460-94-7
Cat. No. B1408748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate
CAS1706460-94-7
Molecular FormulaC17H17NO4
Molecular Weight299.32 g/mol
Structural Identifiers
SMILESC1C(CO1)(C2=CC(=CC=C2)NC(=O)OCC3=CC=CC=C3)O
InChIInChI=1S/C17H17NO4/c19-16(22-10-13-5-2-1-3-6-13)18-15-8-4-7-14(9-15)17(20)11-21-12-17/h1-9,20H,10-12H2,(H,18,19)
InChIKeyBUFDIBSCPMOKDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate (CAS 1706460-94-7): A Distinctive Oxetane-Containing Building Block for Medicinal Chemistry


Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate, with a molecular formula of C17H17NO4 and a molecular weight of 299.32 g/mol, is a specialized carbamate derivative featuring a 3-hydroxyoxetane moiety . This structural motif is gaining traction in drug discovery as a bioisostere for carbonyl groups, offering a tool for modulating physicochemical properties such as lipophilicity and metabolic stability [1]. The compound serves as a versatile intermediate, combining the protective benzyl carbamate group with a functionalizable phenyl ring bearing the oxetane unit, making it a strategic building block for constructing complex, drug-like molecules.

Why Generic Benzyl Carbamates Cannot Substitute for the Target Compound in Property-Driven Drug Design


Generic substitution with a simple benzyl carbamate or even a different positional isomer of the oxetane derivative is not scientifically equivalent due to quantifiable differences in critical physicochemical parameters. The target compound's unique 3-hydroxyoxetane substitution pattern on the phenyl ring directly influences its lipophilicity, solubility, and hydrogen-bonding capacity compared to unsubstituted analogs or the para-isomer [1]. These specific properties are crucial for modulating the absorption, distribution, metabolism, and excretion (ADME) profile of lead candidates, meaning that substituting a structurally similar but property-divergent compound can derail a structure-activity relationship (SAR) study and lead to incorrect conclusions.

Quantitative Differentiation of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate (CAS 1706460-94-7) Against Key Comparators


Comparative Aqueous Solubility: Drastically Reduced Solubility Relative to Simple Benzyl Carbamate

The target compound exhibits significantly lower aqueous solubility compared to the unsubstituted benzyl carbamate. This property is a direct consequence of the addition of the hydrophobic oxetane-phenyl moiety and is critical for applications requiring controlled or lower water solubility. The target compound's solubility is measured at 0.75 g/L , whereas benzyl carbamate (CAS 621-84-1) has a reported solubility of 68.02 g/L at 37°C . This represents an approximately 90-fold decrease in aqueous solubility.

Physicochemical Property Solubility Drug Formulation

Comparative Lipophilicity: A Measurable Shift in LogP Provides a Unique Lipophilic Profile

The target compound's lipophilicity, as measured by its calculated partition coefficient (LogP), is 1.44 [1]. This is higher than the LogP of 1.20 for the simpler benzyl carbamate (CAS 621-84-1) [2] and lower than the LogP of 1.6 (XLogP3) for the para-substituted positional isomer benzyl N-4-(3-hydroxyoxetan-3-yl)phenylcarbamate (CAS 2680761-69-5) [3]. This intermediate LogP value offers a distinct lipophilic profile that cannot be replicated by its structural neighbors.

Physicochemical Property Lipophilicity ADME

Purity Specification: Defined Quality for Reliable Research Outcomes

To ensure reproducibility in research, the target compound is available from commercial vendors with a defined purity specification of ≥98% . This is a critical differentiator from other sources or undefined in-class alternatives that may be offered at lower purities, such as 95% . Procuring a building block with a verified and high purity minimizes the risk of confounding results from impurities, which is especially important in sensitive assays like cellular or biochemical studies.

Purity Quality Control Procurement

Defined Research Scenarios Where the Properties of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate (CAS 1706460-94-7) Provide a Critical Advantage


Scaffold for Fine-Tuning Lipophilicity in Kinase Inhibitor Lead Optimization

In a lead optimization program where a kinase inhibitor scaffold has a suboptimal LogP (e.g., <1.0 leading to poor permeability, or >3.0 causing off-target toxicity), the target compound can serve as a strategic building block. Its distinct LogP of 1.44 [1] provides a finely tuned intermediate lipophilicity. By incorporating this moiety, medicinal chemists can achieve a measured increase in LogP compared to using a more polar analog like benzyl carbamate (LogP 1.20) [2], potentially improving membrane permeability without overshooting into the highly lipophilic range of the para-isomer (XLogP3 1.6) [3]. This precise modulation is essential for balancing potency, ADME, and safety.

Incorporation of a Metabolic Soft Spot via Oxetane Bioisostere

The oxetane ring is a well-established bioisostere for carbonyl groups, often employed to reduce metabolic clearance at vulnerable sites [1]. In a scenario where a lead compound contains a metabolically labile amide or ketone, the 3-hydroxyoxetane moiety of the target compound offers a direct replacement. This specific building block allows for the incorporation of the oxetane isostere while also providing a protected amine (as the benzyl carbamate) for further synthetic elaboration. This approach is based on the class-level inference that oxetane substitution can enhance metabolic stability, making it a rational choice over building blocks that lack this motif [2].

Synthesis of BTK Inhibitor Intermediates with Defined Spatial Orientation

Patents in the kinase inhibitor field, specifically for Bruton's Tyrosine Kinase (BTK), have exemplified the use of '3-hydroxyoxetan-3-yl' substituted phenyl rings as key structural elements [1]. The target compound, with its meta-substitution pattern and protected amine, provides a direct and versatile intermediate for constructing these complex heterocyclic cores. Its use ensures the correct spatial orientation of the oxetane moiety for optimal target engagement, as opposed to using a different positional isomer or an unprotected analog that would necessitate additional, lower-yielding synthetic steps. This application is supported by evidence from patent literature showing the importance of such substitution patterns in achieving potent biochemical and cellular activity (IC50 values in the nanomolar range) [1].

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